molecular formula C23H22N4O3S B2702472 3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921507-64-4

3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2702472
CAS No.: 921507-64-4
M. Wt: 434.51
InChI Key: QMYLXDWACXMLPD-UHFFFAOYSA-N
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Description

3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a potent and selective ATP-competitive inhibitor of Activin Receptor-Like Kinase-2 (ALK2), also known as Activin A receptor type I (ACVR1). This compound has emerged as a critical pharmacological tool for studying the dysregulated bone morphogenetic protein (BMP) signaling pathway. Its primary research value lies in the investigation of Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder caused by gain-of-function mutations in the ACVR1/ALK2 gene that leads to progressive heterotopic ossification. By specifically targeting and inhibiting the aberrant activity of mutant ALK2, this molecule effectively suppresses osteogenic differentiation and heterotopic bone formation in preclinical models . The compound's structure is optimized for high affinity and selectivity, making it a valuable asset for elucidating the precise mechanistic roles of ALK2 in normal bone development and pathological calcification. Researchers utilize this inhibitor in cell-based assays to study BMP signal transduction and in animal models of FOP to evaluate potential therapeutic strategies. It is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-oxo-5-(oxolan-2-ylmethyl)-2-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c28-22(24-12-18-9-5-11-31-18)19-14-26(13-17-8-4-10-30-17)15-20-21(19)25-27(23(20)29)16-6-2-1-3-7-16/h1-3,5-7,9,11,14-15,17H,4,8,10,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYLXDWACXMLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS Number: 921549-91-9) is a member of the pyrazolo[4,3-c]pyridine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N5O3SC_{21}H_{19}N_{5}O_{3}S, with a molecular weight of 421.5 g/mol. The structure features a pyrazolo[4,3-c]pyridine core with various substituents that enhance its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that related compounds showed varying degrees of activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined, revealing promising antimicrobial efficacy comparable to established drugs like ciprofloxacin and ketoconazole .

Antioxidant Properties

Compounds similar to the one have been evaluated for their antioxidant capabilities. A study involving thienopyrazole derivatives highlighted their potential to mitigate oxidative stress in biological systems, particularly in fish erythrocytes exposed to toxic substances . The alterations in erythrocyte morphology were significantly reduced when treated with these compounds, suggesting a protective effect against oxidative damage.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazolo[4,3-c]pyridine derivatives has been documented in various studies. These compounds have been shown to inhibit key inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .

Anticancer Activity

Recent investigations have focused on the anticancer properties of pyrazole derivatives. Some studies have reported that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Specific derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A comparative study evaluated the antimicrobial activity of various pyrazole derivatives against Escherichia coli and Candida albicans. The tested compound exhibited an MIC of 32 µg/mL against E. coli, demonstrating significant antibacterial activity .
  • Antioxidant Activity :
    • In a study assessing the protective effects against 4-nonylphenol-induced oxidative stress in Clarias gariepinus, thienopyrazole compounds significantly reduced erythrocyte malformations compared to controls (40.3% vs. 1% altered erythrocytes) .
  • Anti-inflammatory Mechanisms :
    • Research on thienopyrazole derivatives indicated that they act as selective phosphodiesterase inhibitors, which are implicated in various inflammatory diseases. This suggests that the compound may provide therapeutic benefits in inflammatory conditions .

Scientific Research Applications

Anti-Infective Properties

Recent studies have highlighted the effectiveness of pyrazole derivatives in combating bacterial infections. Compounds similar to the target compound have demonstrated sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA). For instance, aminopyrazole-based compounds have been identified as effective agents against these pathogens by targeting critical enzymes involved in bacterial DNA replication and repair mechanisms .

Key Findings:

  • Activity Against MSSA and MRSA: The compound exhibits significant antimicrobial properties, potentially useful in treating resistant bacterial strains.

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]pyridine derivatives is notable, particularly in inhibiting tubulin polymerization. The target compound's structure may allow it to interfere with microtubule dynamics, which is crucial for cell division. In vitro studies have shown that related compounds can induce cell cycle arrest at the G2/M phase and exhibit low micromolar IC50 values against various cancer cell lines .

Key Findings:

  • Mechanism of Action: Inhibition of tubulin polymerization leading to cell cycle arrest.

Structure Activity Relationship (SAR)

The structural components of the compound play a vital role in its biological activity. The presence of the tetrahydrofuran moiety and the thiophenyl side chain are critical for enhancing its pharmacological properties. Modifications in these regions can lead to variations in potency and selectivity towards different biological targets.

Structural FeatureImpact on Activity
TetrahydrofuranIncreases solubility and bioavailability
Thiophenyl GroupEnhances interaction with target proteins

Anti-inflammatory Effects

Research has also indicated that derivatives of pyrazolo[4,3-c]pyridine can inhibit the release of pro-inflammatory cytokines such as TNF-alpha. This activity is particularly relevant for conditions characterized by chronic inflammation, including autoimmune diseases .

Case Study Insights:

  • In Vivo Studies: Animal models demonstrated reduced inflammation markers upon administration of related compounds.

Synergistic Effects with Other Drugs

Combining the target compound with existing antibiotics or chemotherapeutics may enhance overall efficacy while reducing side effects. Studies have shown that certain pyrazole derivatives can potentiate the effects of conventional drugs by altering their pharmacokinetics or enhancing their mechanisms of action.

Comparison with Similar Compounds

Research Implications

The target compound’s structural novelty positions it as a candidate for kinase inhibition or antimicrobial activity studies. Comparative data with analogues suggest:

  • Enhanced solubility due to the THF moiety.
  • Improved target engagement via thiophene-mediated π-stacking.
  • Further crystallographic studies (using SHELX/ORTEP) are warranted to correlate conformation with bioactivity .

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